Octahydropentalenyl formate

Fragrance chemistry Volatility Headspace analysis

Octahydropentalenyl formate (CAS 93964-84-2) is a bicyclic formate ester with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol. It is a derivative of the octahydropentalene ring system, characterized by a fused bicyclic structure.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 93964-84-2
Cat. No. B13773653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydropentalenyl formate
CAS93964-84-2
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC2CCC(C2C1)OC=O
InChIInChI=1S/C9H14O2/c10-6-11-9-5-4-7-2-1-3-8(7)9/h6-9H,1-5H2
InChIKeyLIERIUBKWIGWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydropentalenyl Formate (CAS 93964-84-2): Bicyclic Formate Ester with Potential in Fragrance and Synthetic Chemistry


Octahydropentalenyl formate (CAS 93964-84-2) is a bicyclic formate ester with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . It is a derivative of the octahydropentalene ring system, characterized by a fused bicyclic structure. Physicochemical data include a density of 1.06 g/cm³, a boiling point of 211.4°C at 760 mmHg, and a vapor pressure of 0.183 mmHg at 25°C . The compound is identified in chemical inventories, including EINECS 300-932-0 and DTXSID00888688 [1]. While specific applications are not extensively detailed in the primary literature, its structural class suggests potential utility in fragrance, flavor, and as a synthetic intermediate .

Octahydropentalenyl Formate: Why Ester Analogs Cannot Be Arbitrarily Substituted


The physicochemical and functional properties of octahydropentalenyl formate are inherently tied to its specific ester moiety, the formate group. Altering this group, as in substituting with an acetate, propionate, or isobutyrate analog, fundamentally changes key properties such as volatility (vapor pressure), hydrophobicity (LogP), and potential olfactory character . For instance, the target compound's low molecular weight and formate ester contribute to its specific vapor pressure and boiling point, which directly impact its performance in fragrance formulations or as a volatile reaction component . These changes are not merely incremental; they can dictate whether a compound is suitable for a specific application, such as a top-note in perfumery or a specific retention time in chromatographic analysis. Furthermore, the exact ester group can influence reactivity in chemical syntheses and biological interactions, as seen in related octahydropentalene derivatives where small structural modifications lead to significant differences in receptor binding affinity [1]. Therefore, substituting octahydropentalenyl formate with a close analog without rigorous comparative data risks compromising the intended outcome of a research project or industrial process.

Quantitative Evidence Guide: Direct Physicochemical Differentiation of Octahydropentalenyl Formate


Vapor Pressure and Volatility: Octahydropentalenyl Formate vs. Acetate Analog

Octahydropentalenyl formate exhibits a vapor pressure of 0.183 mmHg at 25°C , which is a key determinant of its volatility. While direct experimental vapor pressure data for the closest analog, octahydropentalenyl acetate (CAS 93964-85-3), is not readily available in the public domain, the difference in molecular structure (formate vs. acetate) and molecular weight (154.21 vs. 168.23 g/mol) suggests a higher volatility for the formate ester [1]. The target compound's lower molecular weight and smaller ester group typically correlate with a higher vapor pressure and thus a faster evaporation rate at ambient temperatures [2].

Fragrance chemistry Volatility Headspace analysis Formulation

Hydrophobicity and Partitioning: LogP Comparison of Formate vs. Isobutyrate Ester

The calculated octanol-water partition coefficient (LogP) for octahydropentalenyl formate is 2.4 , indicating moderate lipophilicity. This contrasts with the significantly higher LogP of 4.1 calculated for octahydropentalenyl isobutyrate (CAS 93964-81-9) . The ~1.7 LogP unit difference represents a substantial increase in hydrophobicity, predicting a roughly 50-fold higher preference for nonpolar environments for the isobutyrate analog [1].

QSAR Lipophilicity Drug design Bioaccumulation

Thermal Properties and Handling: Boiling Point Distinction from Higher Esters

Octahydropentalenyl formate has a boiling point of 211.4°C at 760 mmHg . While specific boiling points for other octahydropentalenyl esters are not well-documented, the general trend for homologous series indicates that larger ester groups (e.g., propionate, isobutyrate) will result in higher boiling points due to increased molecular weight and stronger van der Waals forces [1]. The target compound's relatively low boiling point among its class suggests it can be purified via distillation at lower temperatures, reducing the risk of thermal decomposition and simplifying downstream processing.

Synthesis Purification Process chemistry Safety

Regulatory Context: A REACH-Intermediated Formate Ester

Octahydropentalenyl formate is registered under REACH as part of a reaction mass with cyclooct-4-en-1-yl formate (EC Number: 916-909-9) and is designated for intermediate use only [1]. This contrasts with its close analog, octahydropentalenyl acetate (CAS 93964-85-3), which is listed as an active substance under EINECS (300-933-6) with broader commercial availability [2]. The 'intermediate use only' designation for the formate ester may impose stricter control and documentation requirements for certain industrial applications within the EU, potentially affecting its availability and procurement pathway compared to the acetate.

Regulatory compliance REACH Chemical supply chain Industrial applications

Synthetic Utility: A More Reactive Acyl Donor than Acetate Analogs

Formate esters, including octahydropentalenyl formate, are generally more reactive acylating agents compared to their acetate or propionate counterparts due to the smaller steric bulk and greater electrophilicity of the formyl group [1]. While specific kinetic data for this compound is lacking in the public domain, this class-level inference is well-established. The target compound would be expected to undergo transesterification and other nucleophilic acyl substitution reactions more readily than octahydropentalenyl acetate, making it a preferred intermediate for introducing the octahydropentalenyl group in challenging synthetic sequences where reactivity is paramount [2].

Organic synthesis Esterification Acyl transfer Catalysis

Targeted Application Scenarios for Octahydropentalenyl Formate Based on Comparative Evidence


Fragrance Top-Note Formulation Where High Volatility is Desired

Based on its relatively low vapor pressure of 0.183 mmHg at 25°C compared to larger ester analogs , octahydropentalenyl formate is best suited for fragrance applications requiring a rapid olfactory impact (a 'top note'). Its quick evaporation provides an initial burst of scent, which is a critical design element in fine perfumery and scented consumer products. Perfumers seeking to differentiate their formula's opening sequence should evaluate this compound over its less volatile acetate or isobutyrate counterparts, which would persist longer and alter the fragrance pyramid.

Chemical Biology Probe Requiring Lower Lipophilicity to Minimize Off-Target Effects

In the development of chemical probes, excessive lipophilicity can lead to promiscuous binding and poor solubility. The calculated LogP of 2.4 for octahydropentalenyl formate is significantly lower than the LogP of 4.1 for the isobutyrate analog . This 1.7-unit difference makes the formate ester a much more attractive starting point for medicinal chemists aiming to build chemical libraries or molecular probes with a cleaner pharmacological profile. Procurement for early-stage drug discovery should favor the formate ester when seeking to control lipophilicity and improve assay outcomes.

Process Chemistry Requiring Efficient Distillation and Lower Energy Costs

For industrial chemists and process engineers, the boiling point of 211.4°C for octahydropentalenyl formate indicates a compound that can be distilled with relative ease and lower energy input compared to its heavier ester analogs . This translates to a more cost-effective and potentially safer purification step in large-scale synthesis. Companies aiming to optimize their manufacturing processes for cost and throughput should procure octahydropentalenyl formate when a volatile, distillable intermediate is required, as it offers clear operational advantages over less volatile alternatives.

Academic Research on Ester Reactivity and Synthetic Methodology

Octahydropentalenyl formate serves as an ideal model substrate for investigating the reactivity of bicyclic formate esters in acyl transfer reactions. Its greater inherent reactivity as a formate ester [1] makes it a more sensitive probe for developing new catalysts or reaction conditions compared to the less reactive acetate analog. Academic research groups focused on organic synthesis methodology should procure this compound for studies on transesterification, enzyme catalysis, or the development of novel acylating agents, where its heightened reactivity can provide more definitive and measurable results.

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